2,7,8-Trichloroimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3Cl3N2 |
|---|---|
Molecular Weight |
221.5 g/mol |
IUPAC Name |
2,7,8-trichloroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H3Cl3N2/c8-4-1-2-12-3-5(9)11-7(12)6(4)10/h1-3H |
InChI Key |
JZYBYICPBZSWMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1Cl)Cl)Cl |
Origin of Product |
United States |
Spectroscopic Characterization and Advanced Structural Analysis of 2,7,8 Trichloroimidazo 1,2 a Pyridine
Spectroscopic Methods for Molecular Structure Elucidation (e.g., NMR, Mass Spectrometry, IR Spectroscopy)
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is paramount for determining the carbon-hydrogen framework of a molecule. For the parent imidazo[1,2-a]pyridine (B132010), the proton (¹H) and carbon-¹³ (¹³C) NMR spectra have been well-documented. tci-thaijo.orgchemicalbook.com In the case of 2,7,8-trichloroimidazo[1,2-a]pyridine, the substitution pattern significantly simplifies the ¹H NMR spectrum, leaving only three aromatic protons. The expected chemical shifts would be influenced by the strong electron-withdrawing and anisotropic effects of the chlorine atoms. The proton at the C-3 position would likely appear as a singlet, significantly downfield due to the adjacent chlorine and nitrogen atoms. The protons at C-5 and C-6 would form an AX or AB system, with their chemical shifts influenced by the chlorine at C-7 and the fused imidazole (B134444) ring.
In the ¹³C NMR spectrum, the three chlorine-bearing carbons (C-2, C-7, C-8) would exhibit signals at chemical shifts characteristic of chlorinated aromatic carbons. The remaining carbon signals would also be shifted compared to the parent compound due to the inductive effects of the chlorine substituents.
Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Position | Predicted Multiplicity | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|---|
| H-3 | Singlet (s) | 7.8 - 8.2 | Adjacent to N-4 and C-2-Cl. |
| H-5 | Doublet (d) | 7.8 - 8.1 | Coupled to H-6, influenced by adjacent N-4. |
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule. The key feature in the mass spectrum of this compound would be the distinct isotopic pattern generated by the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities, providing unambiguous evidence for the presence of three chlorine atoms.
Interactive Table 2: Predicted Mass Spectrometry Data for C₇H₃Cl₃N₂
| Parameter | Predicted Value | Notes |
|---|---|---|
| Molecular Formula | C₇H₃Cl₃N₂ | |
| Exact Mass (Monoisotopic) | 219.9362 | Calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). |
| Isotopic Peaks | M, M+2, M+4, M+6 | Due to the presence of three chlorine atoms. |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups and vibrational modes within a molecule. The IR spectrum of an imidazo[1,2-a]pyridine derivative is characterized by aromatic C-H stretching vibrations (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations within the fused ring system (in the 1650-1400 cm⁻¹ region), and aromatic C-H bending vibrations (below 900 cm⁻¹). researchgate.net For this compound, the spectrum would be dominated by these characteristic ring vibrations. Additionally, strong absorption bands corresponding to C-Cl stretching modes would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a solid crystal, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related structures reveals key features of the imidazo[1,2-a]pyridine scaffold. nih.govrsc.org
The imidazo[1,2-a]pyridine ring system is inherently planar. nih.gov X-ray diffraction studies on various derivatives confirm this planarity. nih.govresearchgate.net The crystal packing of these molecules is often governed by noncovalent interactions. In many reported crystal structures of imidazo[1,2-a]pyridine analogues, π–π stacking interactions between the planar aromatic rings are a dominant feature, leading to the formation of layered or columnar supramolecular assemblies. nih.gov
For this compound, one would predict a planar molecular structure. The presence of three chlorine atoms on the periphery could introduce additional intermolecular interactions, such as halogen bonding (C-Cl···N or C-Cl···Cl) or C-H···Cl hydrogen bonds, which would significantly influence the crystal packing arrangement. nih.gov
Vibrational Spectroscopy and Spectral Assignment
Vibrational spectroscopy, encompassing both IR and Raman techniques, offers a detailed fingerprint of a molecule's vibrational modes. The assignment of these modes can be complex but is greatly aided by computational methods, such as Density Functional Theory (DFT). Studies on the parent imidazo[1,2-a]pyridine have utilized DFT calculations to assign the observed vibrational wavenumbers with high accuracy. researchgate.net
The vibrational modes of the imidazo[1,2-a]pyridine core can be categorized as follows:
C-H stretching: Aromatic C-H stretching modes are typically found in the 3100-3000 cm⁻¹ region.
Ring stretching: Vibrations involving the stretching of C=C and C=N bonds within the fused rings give rise to a series of characteristic bands between 1650 cm⁻¹ and 1300 cm⁻¹. researchgate.net
In-plane C-H bending: These modes are typically observed in the 1300-1000 cm⁻¹ range.
Out-of-plane C-H bending: These vibrations appear below 900 cm⁻¹ and are often characteristic of the substitution pattern on the aromatic ring.
For this compound, the fundamental vibrations of the heterocyclic core would persist, though their frequencies would be shifted due to the mass and electronic effects of the chlorine substituents. The most significant additions to the spectrum would be the vibrational modes directly involving the chlorine atoms, namely the C-Cl stretching and bending vibrations, which would provide clear spectroscopic markers for the chlorination pattern. researchgate.net
Interactive Table 3: Major Vibrational Mode Regions for Imidazo[1,2-a]pyridine Scaffolds
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected for 2,7,8-Trichloro Derivative |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Present, but with fewer bands due to substitution. |
| Ring (C=C, C=N) Stretch | 1650 - 1300 | Present, with frequencies shifted by Cl substituents. |
| In-plane C-H Bend | 1300 - 1000 | Present, fewer bands. |
Conformational Analysis and Tautomerism in Related Heterocycles
Conformational Analysis: The imidazo[1,2-a]pyridine scaffold is a rigid, bicyclic aromatic system. As such, the core structure does not possess conformational flexibility through bond rotation in the same way an acyclic or non-aromatic cyclic molecule would. nih.gov The planarity of the ring system is a defining structural feature. Conformational analysis becomes relevant for substituted imidazo[1,2-a]pyridines that bear flexible side chains, where rotation around the single bond connecting the substituent to the heterocyclic core can lead to different rotameric conformations. nih.govacs.org For this compound itself, the analysis is trivial as the substituents are single atoms.
Tautomerism: Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. While the aromatic imidazo[1,2-a]pyridine is the overwhelmingly predominant tautomer, theoretical studies on related systems have explored the possibility of other forms. researchgate.netresearchgate.net For instance, protonation can occur at different nitrogen atoms, and in highly substituted or fused systems, intramolecular proton transfer can lead to different stable tautomers. researchgate.net However, for a neutral, unsubstituted or halo-substituted imidazo[1,2-a]pyridine, the aromatic form is thermodynamically the most stable, and significant populations of other tautomers are not expected under normal conditions.
Advanced Applications and Emerging Research Directions for 2,7,8 Trichloroimidazo 1,2 a Pyridine
Role in Advanced Organic Synthesis Beyond Target-Oriented Drug Discovery
The strategic placement of chloro-substituents at the 2, 7, and 8 positions transforms the 2,7,8-Trichloroimidazo[1,2-a]pyridine molecule into a highly versatile building block for advanced organic synthesis. Halogenated heterocycles are pivotal intermediates in cross-coupling reactions, which are fundamental for constructing complex molecular architectures.
The chlorine atoms on the imidazo[1,2-a]pyridine (B132010) core can serve as handles for various transition-metal-catalyzed reactions, including Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings. This allows for the programmed introduction of a wide array of functional groups, such as aryl, alkyl, alkynyl, and amino moieties. The differential reactivity of the chlorine atoms—arising from the distinct electronic environments of the imidazole (B134444) (C2) versus the pyridine (B92270) (C7, C8) ring—could potentially be exploited for selective, stepwise functionalization. For instance, the C2-Cl bond may exhibit different reactivity compared to the C7-Cl and C8-Cl bonds, enabling chemists to build molecular complexity in a controlled manner. This capability makes it a valuable synthon for creating novel ligands for catalysis, complex molecular probes, and bespoke organic materials where precise structural control is paramount.
Potential in Material Science and Optoelectronic Applications
The inherent electronic and photophysical properties of the imidazo[1,2-a]pyridine system suggest that its polychlorinated derivatives could have significant potential in material science. mdpi.com The introduction of halogens is a well-established strategy for tuning the optical and electronic characteristics of organic molecules.
The parent imidazo[1,2-a]pyridine scaffold is known to be highly fluorescent. nih.govresearchgate.net The substitution pattern, particularly the presence of electron-donating or electron-withdrawing groups, significantly affects the emission properties. nih.gov The three electron-withdrawing chlorine atoms in this compound are predicted to modulate its photophysical properties in several ways.
Firstly, the heavy chlorine atoms could induce the "heavy atom effect," which promotes intersystem crossing from the singlet excited state to the triplet state. This could potentially lead to phosphorescent emission, a desirable property for applications in organic light-emitting diodes (OLEDs). Secondly, the chloro-substituents are expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted parent compound. This tunability is crucial for developing emitters that cover specific regions of the electromagnetic spectrum. While experimental data for this specific isomer is not available, a projection of its properties based on related compounds can be made.
| Compound | Substitution | Projected Emission Max (λem) | Projected Quantum Yield (ΦF) | Potential Key Feature |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine | Unsubstituted | ~370 nm (UV-Violet) | Moderate to High | Baseline Fluorescence |
| Monochloro-imidazo[1,2-a]pyridine | e.g., 7-Chloro | Slight Red Shift (~380-400 nm) | Moderate | Slight spectral tuning |
| This compound | Trichloro | Significant Red Shift (>410 nm, Blue) | Variable; potential for phosphorescence | Color tuning; heavy atom effect |
The electron-deficient nature of the this compound ring system, enhanced by three strongly electronegative chlorine atoms, makes it an excellent candidate for use as an electron-acceptor (n-type) material. In the field of organic electronics, materials with high electron affinity are essential for constructing efficient devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
This compound could be paired with suitable electron-donor molecules to form donor-acceptor systems. nih.gov Such systems often exhibit charge-transfer interactions that are fundamental to the operation of organic electronic devices. The trichlorinated core could serve as a building block for synthesizing larger conjugated molecules or polymers with tailored electronic properties for applications in semiconductors and other functional materials.
Utilization as Chemical Probes or Versatile Synthetic Building Blocks
Beyond its role in constructing larger molecules, this compound itself has potential as a core scaffold for chemical probes. The imidazo[1,2-a]pyridine nucleus is a privileged structure in medicinal chemistry and has been used to develop fluorescent probes for biological imaging and sensing. mdpi.commdpi.com
The lipophilic character imparted by the chlorine atoms may enhance cell membrane permeability, a crucial feature for intracellular probes. Following synthetic modification via the cross-coupling reactions mentioned previously, one of the chloro positions could be used as an attachment point for a recognition element (e.g., a group that binds to a specific protein) or a reporter group, while the intrinsic fluorescence of the core provides the signal. For example, derivatives have been developed as fluorescent probes for detecting hydrogen peroxide in living cells. mdpi.com The unique substitution pattern of this compound offers a rigid and predictable framework for designing highly specific probes for various analytes or biological targets.
Future Perspectives in Halogenated Heterocyclic Compound Research
The prospective applications of this compound highlight important future directions for research into halogenated heterocyclic compounds. The primary and most immediate goal is the development of efficient and regioselective synthetic routes to access this specific isomer, as current literature does not provide a dedicated synthesis.
Once synthesized, a systematic investigation of its properties is warranted. Key research areas should include:
Reactivity Profiling: A thorough study of the relative reactivity of the C2, C7, and C8 positions in metal-catalyzed cross-coupling reactions to establish protocols for its use as a selective building block.
Photophysical Characterization: Detailed spectroscopic analysis to determine its absorption, fluorescence, and potential phosphorescence properties, validating its suitability for luminescent materials and probes.
Electrochemical Analysis: Measurement of its reduction potential and LUMO energy level to confirm its predicted electron-accepting character for applications in functional materials.
Validating these theoretically projected properties through empirical research will unlock the full potential of this compound and pave the way for its integration into advanced applications in synthesis, materials science, and chemical biology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,7,8-Trichloroimidazo[1,2-a]pyridine, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example, halogenation at specific positions (e.g., 3-position) using α-haloketones is critical for regioselectivity .
- Key Considerations : Optimize solvent choice (polar aprotic solvents enhance reactivity) and temperature (80–100°C for cyclization). Purity can be verified via HPLC and NMR .
Q. How can spectroscopic techniques (NMR, IR, HRMS) resolve structural ambiguities in this compound derivatives?
- Methodology :
- 1H/13C NMR : Assign peaks using coupling constants and DEPT experiments. For example, protons adjacent to chlorine atoms exhibit deshielding (δ 7.5–8.5 ppm) .
- HRMS : Confirm molecular formula (e.g., C7H2Cl3IN2 for a related iodinated derivative ).
Advanced Research Questions
Q. What catalytic systems improve the efficiency of multicomponent reactions involving this compound scaffolds?
- Methodology : Copper-catalyzed three-component coupling (TCC) reactions enable one-pot synthesis from 2-aminopyridines, arylaldehydes, and alkynes. CuI (10 mol%) with ligand L-proline enhances regioselectivity .
- Optimization : Screen ligands (e.g., BINAP) and solvents (DMF or toluene) to reduce side products. Monitor via TLC and GC-MS .
Q. How do electronic effects of substituents (e.g., chloro, iodo) impact the biological activity of this compound derivatives?
- Experimental Design :
- Synthesis : Introduce electron-withdrawing groups (Cl, I) at positions 2, 7, and 8 to modulate π-π stacking in target binding .
- Bioassays : Test against enzyme targets (e.g., IGF-1 receptor tyrosine kinase) using fluorescence polarization assays .
Q. What strategies resolve contradictions in reported solubility and stability data for halogenated imidazo[1,2-a]pyridines?
- Methodology :
- Solubility : Use Hansen solubility parameters to select solvents (e.g., DMSO for polar derivatives) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. Stabilize via co-crystallization (e.g., with succinic acid) .
Methodological Challenges and Solutions
Q. How to optimize solid-phase synthesis for imidazo[1,2-a]pyridine-8-carboxamides?
- Protocol :
Immobilize 2-aminonicotinate on Wang resin.
Treat with α-bromoketones (e.g., phenacyl bromide) for cyclization .
Cleave with TFA:CH2Cl2 (95:5) and purify via flash chromatography.
- Troubleshooting : Low yields may result from incomplete resin functionalization—verify via Kaiser test .
Q. What computational tools predict the photophysical properties (e.g., dipole moments) of this compound derivatives?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
